molecular formula C18H27NO3S B14484702 4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid CAS No. 64120-70-3

4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid

Cat. No.: B14484702
CAS No.: 64120-70-3
M. Wt: 337.5 g/mol
InChI Key: RECNEPAYTLSRFL-UHFFFAOYSA-N
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Description

4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes an aniline group, an octylsulfanyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of aniline with an appropriate butanoic acid derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds with active sites, while the octylsulfanyl group can enhance lipophilicity, facilitating membrane penetration. The butanoic acid moiety may participate in ionic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Anilino-2-(methylsulfanyl)-4-oxobutanoic acid
  • 4-Anilino-2-(ethylsulfanyl)-4-oxobutanoic acid
  • 4-Anilino-2-(propylsulfanyl)-4-oxobutanoic acid

Uniqueness

4-Anilino-2-(octylsulfanyl)-4-oxobutanoic acid is unique due to the presence of the octylsulfanyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced biological activity compared to its shorter-chain analogs.

Properties

CAS No.

64120-70-3

Molecular Formula

C18H27NO3S

Molecular Weight

337.5 g/mol

IUPAC Name

4-anilino-2-octylsulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C18H27NO3S/c1-2-3-4-5-6-10-13-23-16(18(21)22)14-17(20)19-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3,(H,19,20)(H,21,22)

InChI Key

RECNEPAYTLSRFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(CC(=O)NC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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